molecular formula C19H21NO5 B6412471 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% CAS No. 1261915-11-0

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6412471
CAS RN: 1261915-11-0
M. Wt: 343.4 g/mol
InChI Key: XBEBBWCBPQXLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% (4-BOC-APMBA), is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and its chemical structure consists of a benzene ring with a carboxylic acid group and an amino group, both substituted with 3-bromo-2-chloro-2-methylpropyl (BOC) groups. 4-BOC-APMBA is a valuable tool for researchers due to its wide range of applications, including as a reagent in various organic syntheses, as an inhibitor of enzymes, and as a ligand in affinity chromatography.

Scientific Research Applications

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a widely used reagent in organic syntheses, and has been used in the synthesis of a variety of compounds, including peptides, amino acids, and nucleosides. It is also used as an inhibitor of enzymes, such as thrombin, and as a ligand in affinity chromatography. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential applications in drug delivery, as a potential inhibitor of the enzyme cyclooxygenase-2.

Mechanism of Action

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% acts as an inhibitor of enzymes, such as thrombin, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. In the case of thrombin, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme and prevents it from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting the clotting of blood. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are largely dependent on the application and concentration of the compound. In the case of thrombin inhibition, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the clotting of blood, thus reducing the risk of thrombosis. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme could potentially reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments due to its wide range of potential applications. It is easy to synthesize and is generally inexpensive, making it a cost-effective reagent. Additionally, the compound is stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in laboratory experiments. The compound is toxic, and should be handled with care. Additionally, the compound is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are many potential future directions for 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% research. One potential direction is the development of new methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in drug delivery and as an inhibitor of enzymes, such as cyclooxygenase-2. Additionally, research could be conducted to explore the potential biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%, as well as its potential toxicity. Finally, research could be conducted to explore the potential of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% as a ligand in affinity chromatography.

Synthesis Methods

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is synthesized by reacting 3-methoxybenzoic acid with 3-bromo-2-chloro-2-methylpropyl (BOC) anhydride. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The reaction is generally carried out at a temperature of 0-5°C, and the reaction time is dependent on the desired yield.

properties

IUPAC Name

3-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)15-9-8-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEBBWCBPQXLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid

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